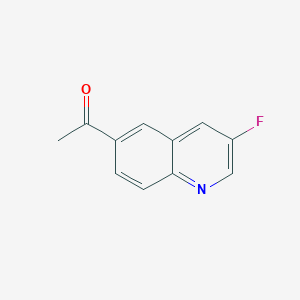

1-(3-Fluoroquinolin-6-yl)ethanone

Description

Significance of Fluoroquinoline Derivatives in Modern Medicinal Chemistry Research

Fluoroquinoline derivatives are a cornerstone of modern medicinal chemistry due to their diverse pharmacological activities. Their mechanism of action as antibacterial agents involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, leading to bacterial cell death. chemshuttle.com This has established them as a first-line treatment for a wide range of bacterial infections.

More recently, research has illuminated the potential of fluoroquinolones to be repurposed and modified as anticancer agents. cymitquimica.comchemshuttle.com These compounds can exert antiproliferative effects on various cancer cell lines by inhibiting human topoisomerase II, an enzyme vital for cell division in cancer cells. The ability of fluoroquinolones to induce apoptosis (programmed cell death) and arrest the cell cycle in cancerous cells further underscores their potential in oncology. chemshuttle.com The versatility of the fluoroquinolone scaffold allows for chemical modifications to enhance their anticancer potency and selectivity, making them an attractive starting point for the design of new cancer therapeutics. chemshuttle.com Furthermore, fluoroquinolone derivatives have been investigated for their utility as fluorescent probes and their potential in treating other diseases, highlighting the broad applicability of this chemical class. chemshuttle.com

Overview of 1-(3-Fluoroquinolin-6-yl)ethanone's Position in Contemporary Chemical and Biological Research

While extensive research exists on broad-spectrum fluoroquinolone antibiotics like ciprofloxacin (B1669076), specific investigations into this compound are less prevalent in publicly available literature. This compound, characterized by a fluorine atom at the 3-position and an acetyl group at the 6-position of the quinoline (B57606) ring, is primarily recognized as a heterocyclic building block. Its structure makes it a valuable intermediate for the synthesis of more complex molecules. The presence of the reactive acetyl group and the fluoroquinoline core provides synthetic handles for further chemical modifications.

Given the established importance of the fluoroquinoline scaffold, this compound holds potential as a precursor for the development of novel compounds with tailored biological activities. Its role in contemporary research is therefore more foundational, serving as a starting material for medicinal chemists and researchers in drug discovery.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1956331-78-4 |

| Molecular Formula | C11H8FNO |

| Molecular Weight | 189.19 g/mol |

Scope and Research Objectives for Investigating this compound

The investigation of this compound presents an opportunity to expand the chemical space of biologically active fluoroquinolones. Future research objectives for this compound would logically focus on leveraging its structure to create new derivatives and evaluating their potential in various therapeutic areas.

Key research objectives could include:

Synthesis of Novel Derivatives: Utilizing the acetyl group for condensation reactions, aldol (B89426) additions, or other transformations to introduce diverse functional groups and build more complex molecular architectures.

Anticancer Activity Screening: Synthesizing a library of compounds derived from this compound and screening them for cytotoxic activity against a panel of human cancer cell lines. This would align with the known anticancer potential of the broader fluoroquinolone class. cymitquimica.comchemshuttle.com

Antibacterial Evaluation: Although many fluoroquinolones are antibacterial, the specific substitution pattern of this compound may lead to novel antibacterial agents with activity against resistant strains.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of derivatives and evaluating how these changes affect their biological activity. This would provide valuable insights for the rational design of more potent and selective compounds.

Exploration of Other Biological Targets: Investigating the potential of synthesized derivatives to interact with other biological targets beyond topoisomerases, such as kinases or other enzymes implicated in disease.

By pursuing these objectives, researchers can fully elucidate the potential of this compound as a valuable scaffold in medicinal chemistry and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoroquinolin-6-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAYPAIMLRXVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CN=C2C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Fluoroquinolin 6 Yl Ethanone and Its Analogues

Established Synthetic Pathways to the Fluoroquinoline Core

The foundation of the target molecule is the fluoroquinoline core. Its synthesis relies on established methods for quinoline (B57606) ring formation, followed by specific strategies for fluorination.

The quinoline scaffold is a cornerstone of many synthetic compounds, and numerous classical reactions have been developed for its construction. Among the most notable is the Pfitzinger reaction, which provides a versatile route to quinoline-4-carboxylic acids. nih.govnih.gov This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. nih.govresearchgate.net

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. nih.gov This is followed by condensation with a carbonyl compound to form an imine, which then tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. nih.gov These carboxylic acids can then serve as versatile intermediates, which can be decarboxylated to afford the quinoline core, ready for further functionalization.

While the Pfitzinger reaction is a powerful tool, other classical methods such as the Friedländer, Skraup, and Doebner-von Miller syntheses also provide access to the quinoline ring system, each with its own advantages and substrate scope. researchgate.net The Friedländer synthesis, for instance, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by acids or bases. researchgate.netacs.org

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Reaction Name | Reactants | Key Features |

| Pfitzinger Reaction | Isatin + α-Methylene Carbonyl | Forms quinoline-4-carboxylic acids; base-catalyzed. researchgate.netresearchgate.net |

| Friedländer Synthesis | 2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl | Versatile and can be acid or base-catalyzed. researchgate.netacs.org |

| Skraup Synthesis | Aniline + Glycerol + Sulfuric Acid + Oxidizing Agent | Strong acidic and oxidative conditions; can be harsh. researchgate.net |

| Doebner-von Miller | Aniline + α,β-Unsaturated Carbonyl | A modification of the Skraup synthesis. researchgate.net |

Introducing a fluorine atom at the C-3 position of the quinoline ring requires specific and often sophisticated methods, as direct fluorination can be challenging and unselective.

Direct electrophilic fluorination of the quinoline ring typically occurs on the electron-rich benzene (B151609) portion (positions 5, 6, and 8), especially under acidic conditions where the nitrogen atom is protonated, deactivating the pyridine (B92270) ring to electrophilic attack. researchgate.netresearchgate.net Therefore, indirect methods or strategies involving C-H activation are generally required for C-3 fluorination.

A modern approach involves a concerted nucleophilic aromatic substitution. This strategy enables the direct C-H fluorination of azaarenes through a radical chain mechanism involving an asynchronous concerted F⁻-e⁻-H⁺ transfer, avoiding the traditionally problematic Meisenheimer intermediate. nih.govnih.govacs.org However, for quinoline itself, this method favors fluorination at the C2 and C4 positions. nih.govacs.org

A more targeted approach for synthesizing 3-fluoroquinolines involves the construction of the ring from already fluorinated precursors or a ring expansion strategy. One such method utilizes indoles as starting materials. The reaction of an indole (B1671886) with bromofluorocarbene, generated in situ, can lead to the formation of a 3-fluoroquinoline (B1210502) derivative. researchgate.net This method offers a direct route to the C-3 fluorinated core structure.

Approaches for Regioselective Functionalization at the 6-Position

With the 3-fluoroquinoline core established, the next critical step is the introduction of the ethanone (B97240) (acetyl) group specifically at the 6-position.

The classic method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.com This reaction typically employs an acyl chloride (like acetyl chloride) and a strong Lewis acid catalyst (such as aluminum chloride). sigmaaldrich.com However, applying this reaction directly to quinoline is problematic. The basic nitrogen atom in the quinoline ring acts as a Lewis base and coordinates strongly with the Lewis acid catalyst. quora.com This deactivates the entire heterocyclic system towards electrophilic attack, rendering the standard Friedel-Crafts acylation ineffective. quora.com

While modifications, such as using N-protected derivatives like N-acyl-1,2,3,4-tetrahydroquinolines, can influence the regioselectivity of acylation, these methods are not directly applicable to the aromatic quinoline ring and often lead to substitution at the 7-position. rsc.org Therefore, alternative strategies are necessary for the regioselective acylation at C-6.

A more modern and reliable strategy for functionalizing the 6-position involves transition metal-catalyzed cross-coupling reactions. This approach typically begins with a 6-haloquinoline (e.g., 6-bromo-3-fluoroquinoline) as a synthetic intermediate. Palladium catalysts are particularly effective in mediating the formation of carbon-carbon bonds at this position.

Various palladium-catalyzed reactions can be employed to introduce the acetyl group. For example, a Stille coupling could be used with an organotin reagent, or a Suzuki coupling with a suitable boronic acid derivative. A highly efficient and direct method is the palladium-catalyzed carbonylative coupling. For instance, a palladium-catalyzed reaction involving a 6-haloquinoline, carbon monoxide, and an organometallic reagent can construct the ketone functionality. More directly, palladium-catalyzed acylation reactions using organometallic reagents that transfer an acetyl group are also feasible. These methods offer high regioselectivity and functional group tolerance, making them superior to classical electrophilic substitution for this specific transformation. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity

Once 1-(3-fluoroquinolin-6-yl)ethanone is synthesized, it serves as a versatile scaffold for creating a library of analogues with enhanced molecular complexity. Derivatization can be targeted at the ethanone moiety or other positions on the quinoline ring.

The ketone functional group of the ethanone moiety is a prime site for chemical modification.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), providing access to 1-(3-fluoroquinolin-6-yl)ethanol analogues.

Oxidative Cleavage: Under strong oxidizing conditions, the acetyl group could be cleaved to a carboxylic acid.

Condensation Reactions: The carbonyl group can react with hydroxylamine (B1172632) to form oximes or with hydrazines to form hydrazones. These derivatives can possess unique biological properties. jst.go.jp

Mannich Reaction: The α-protons of the ketone are acidic and can participate in reactions like the Mannich reaction, which involves condensation with formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl side chain. dergipark.org.tr

α-Halogenation: The methyl group of the ethanone can be halogenated under acidic or basic conditions to introduce further reactive handles for subsequent nucleophilic substitutions.

Further complexity can be introduced by additional functionalization of the quinoline ring itself, perhaps through C-H activation methods at other available positions, assuming selective conditions can be found. The modification of the C-3 position, often starting from a 3-carboxy-fluoroquinolone, allows for the introduction of various heterocyclic moieties like oxadiazoles (B1248032) or triazoles, significantly diversifying the core structure. nih.gov

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents/Conditions | Functional Group Transformation |

| Reduction | NaBH₄, Methanol | Ketone → Secondary Alcohol |

| Oxime Formation | NH₂OH·HCl, Base | Ketone → Oxime |

| Hydrazone Formation | Hydrazine (or derivative) | Ketone → Hydrazone |

| Mannich Reaction | Formaldehyde, Amine, Acid/Base | α-alkylation with aminomethyl group |

| α-Bromination | Br₂, Acetic Acid | α-proton → Bromine |

Functional Group Interconversions of the Ethanone Moiety (e.g., Oxidation, Reduction, Substitution)

The acetyl group (ethanone moiety) attached to the quinoline core is amenable to a range of functional group interconversions, including oxidation, reduction, and substitution reactions at the alpha-carbon. vanderbilt.edu These transformations are fundamental for creating diverse analogues.

Oxidation: The ethanone moiety can be oxidized to a carboxylic acid, yielding 3-fluoroquinoline-6-carboxylic acid. This transformation is a key step, as the resulting carboxylic acid is a common precursor for the synthesis of amide conjugates and heterocyclic hybrids. Standard laboratory procedures, such as the haloform reaction, can be employed for this purpose.

Reduction: The carbonyl group of the ethanone can be readily reduced to a secondary alcohol, forming 1-(3-fluoroquinolin-6-yl)ethanol. This is typically achieved using mild reducing agents like sodium borohydride (NaBH₄) to avoid the reduction of the quinoline ring. vanderbilt.edu The resulting alcohol can be used in further reactions, such as esterification or conversion to a leaving group for nucleophilic substitution. vanderbilt.edu

Substitution: The methyl group of the ethanone moiety is susceptible to alpha-substitution reactions. These reactions proceed via the formation of an enol or enolate intermediate.

Halogenation: In the presence of an acid or base catalyst, the alpha-carbon can be halogenated, for instance with bromine, to form 2-bromo-1-(3-fluoroquinolin-6-yl)ethanone.

Condensation and Coupling: The activated alpha-hydrogens can participate in various carbon-carbon bond-forming reactions. A notable example is seen in an analogue, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, which undergoes a cascade of bromination and aldol (B89426) condensation in an oxidative coupling reaction with ethanol. rsc.org Similarly, palladium-catalyzed coupling reactions can be used to introduce aryl groups at the alpha-position. This strategy has been used in the synthesis of an intermediate for the drug Etoricoxib, where 1-(6-methylpyridin-3-yl)ethanone is coupled with an aryl halide. google.comchemicalbook.com

Table 1: Examples of Functional Group Interconversions

| Starting Material | Reaction Type | Reagents (Example) | Product | Reference |

|---|---|---|---|---|

| This compound | Reduction | NaBH₄ | 1-(3-Fluoroquinolin-6-yl)ethanol | vanderbilt.edu |

| This compound | Oxidation | Br₂, NaOH (Haloform Reaction) | 3-Fluoroquinoline-6-carboxylic acid | vanderbilt.edu |

| 1-(2-Methyl-4-phenylquinolin-3-yl)ethanone (Analogue) | α-Substitution (Bromination/Condensation) | NBS, Base | α,β-Epoxy ketone | rsc.org |

| 1-(6-Methylpyridin-3-yl)ethanone (Analogue) | α-Substitution (Arylation) | 4-Bromophenylmethylsulfone, Pd catalyst, Base | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | google.comchemicalbook.com |

Synthesis of Conjugates and Hybrid Molecules

The creation of hybrid molecules, where a fluoroquinolone or fluoroquinoline scaffold is linked to another pharmacologically active moiety, is a prominent strategy in drug discovery. nih.gov The synthesis of these conjugates often utilizes the carboxylic acid derivative obtained from the oxidation of the ethanone group.

The general synthetic pathway involves:

Oxidation: As previously discussed, this compound is oxidized to 3-fluoroquinoline-6-carboxylic acid.

Activation: The carboxylic acid is typically converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

Coupling: This reactive intermediate is then coupled with a suitable nucleophile from another molecule, often an amine or a hydrazide, to form a stable amide or hydrazone linkage.

A common approach involves the formation of five-membered heterocyclic rings, such as oxadiazoles or triazoles, which act as linkers between the quinoline core and another molecular fragment. For instance, reacting the acid chloride of 3-fluoroquinoline-6-carboxylic acid with various acid hydrazides can lead to the formation of 1,3,4-oxadiazole (B1194373) hybrids. nih.gov These oxadiazoles can be further modified, for example, by reacting with amino compounds to synthesize 1,2,4-triazole (B32235) derivatives. nih.gov This modular approach allows for the systematic synthesis of a wide array of hybrid molecules for biological evaluation. nih.gov

Structure Activity Relationship Sar Studies of 1 3 Fluoroquinolin 6 Yl Ethanone Derivatives

Impact of Fluoro-Substitution on Biological Activity

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net In the context of quinoline (B57606) derivatives, the position of the fluorine atom is a critical determinant of its effect on biological activity.

The location of the fluorine atom on the quinoline ring system significantly influences the molecule's electronic properties and, consequently, its biological interactions. Studies on various fluoroquinolines have revealed that substitution at different positions leads to markedly different outcomes.

For instance, research on the mutagenicity of fluorinated quinolines demonstrated that derivatives fluorinated at the 3-position were non-mutagenic. nih.gov This suggests that the electronic effects of a fluorine atom at this specific location may be beneficial in designing safer therapeutic agents. nih.gov Conversely, fluorine substitution at positions 5 or 7 was found to enhance mutagenicity, except in derivatives that also contained a fluorine at the 3-position. nih.gov

A series of novel 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolones exhibited potent antibacterial activity, comparable to or even exceeding that of established drugs against certain resistant Gram-positive bacteria. nih.gov This highlights the positive contribution of fluorine at the C-6 position in this particular scaffold.

| Position of Fluorine | Observed Effect on Biological Activity | Reference |

| 3 | Non-mutagenic | nih.gov |

| 5 or 7 | Enhanced mutagenicity (unless also substituted at position 3) | nih.gov |

| 6 | Potent antibacterial activity in certain quinolone series | nih.gov |

| 8 | No significant change in mutagenicity | nih.gov |

Role of the Ethanone (B97240) Moiety in Bioactivity

The ethanone group, a simple acetyl functional group, can play a significant role in a molecule's biological activity through various interactions.

The acetyl group consists of a carbonyl group and a methyl group. The carbonyl oxygen can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its target protein. nih.gov The methyl group, while small, can participate in hydrophobic interactions within a binding pocket.

Modification of the acetyl group can drastically alter these interactions. For example, replacing the acetyl group with a different acyl group can change the steric and electronic properties, potentially leading to a better fit or stronger binding with the target. Lysine (B10760008) acetylation, the addition of an acetyl group to lysine residues on proteins, is a key post-translational modification that neutralizes the positive charge of lysine. nih.gov This change can reduce interactions with negatively charged membranes and alter protein function, demonstrating the significant impact an acetyl group can have on molecular interactions. nih.gov

In the broader context of drug design, the acetyl group can be a starting point for further functionalization. For instance, the acetyl-CoA molecule is a precursor for the biosynthesis of fatty acids, highlighting the metabolic relevance of this functional group. mdpi.com In the design of VEGFR-2 inhibitors, a bi-aryl urea (B33335) moiety, which can be seen as a more complex derivative of an acetyl group, is crucial for binding to the target enzyme through hydrogen bonds and hydrophobic interactions. nih.gov

| Feature of Ethanone Moiety | Potential Interaction | Implication for Bioactivity |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Anchoring to target protein |

| Methyl Group | Hydrophobic Interactions | Fitting into binding pockets |

| Overall Structure | Platform for Modification | Development of more potent derivatives |

Substituent Effects on the Quinoline Ring System

The biological activity of quinoline derivatives can be finely tuned by adding various substituents to the quinoline ring. ijresm.comrsc.org

The C-6 position of the quinoline ring is a common site for substitution. As mentioned earlier, 6-fluorinated derivatives have shown promising antibacterial activity. nih.gov Other studies have also highlighted the importance of this position. For example, in the development of anti-inflammatory agents based on a related quinazoline (B50416) scaffold, substitutions at the 6-position were found to be critical for activity. nih.gov

The nature of the substituent at C-6 and other positions can dramatically alter the compound's properties. Electron-donating groups (like methyl or methoxy) and electron-withdrawing groups (like halogens or nitro groups) can influence the electron density of the entire ring system, affecting its reactivity and interaction with biological targets. nih.gov For instance, in a series of antifungal quinoline analogs, substitutions on a benzene (B151609) ring attached to the quinoline core showed that electron-donating groups at the 4-position of the benzene ring led to better activity. mdpi.com

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties, with the aim of enhancing activity or improving pharmacokinetic properties. preprints.org This approach is highly relevant to the quinoline scaffold.

For example, in the search for novel anti-inflammatory agents, the bioisosteric replacement of a carbon atom with a sulfur atom in a side chain attached to a quinazoline ring system led to a decrease in affinity for the COX-1 enzyme. nih.gov This demonstrates how a subtle change can significantly alter target selectivity. Another study discusses the bioisosteric replacement of a carboxylic acid group, a common pharmacophore, with other acidic moieties to modulate activity. preprints.org The introduction of a sulfur atom can also modify lipophilicity and pharmacokinetic parameters, potentially leading to new interactions that stabilize the ligand-target complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. wikipedia.org These methodologies are crucial in modern drug design for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanism of action. nih.gov For quinolone derivatives, various QSAR approaches have been employed to elucidate the structural requirements for their biological effects, such as antibacterial potency or enzyme inhibition. nih.govaip.org

The general process of a QSAR study involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities (e.g., MIC, IC₅₀) is compiled. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D, 2D, or 3D descriptors and include electronic (e.g., atomic charges), steric, hydrophobic, and topological properties. slideshare.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links the descriptors to the biological activity. aip.orgnih.gov

Model Validation : The predictive power and robustness of the QSAR model are rigorously tested using statistical metrics and validation sets. tandfonline.com

Three-Dimensional QSAR (3D-QSAR)

A particularly powerful approach is 3D-QSAR, which considers the three-dimensional properties of molecules. wikipedia.org Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govyoutube.com

CoMFA : This technique calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom on a 3D grid. The resulting field values are then correlated with biological activity to generate a model. nih.govyoutube.com

CoMSIA : In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and predictive model. nih.gov

For quinolone derivatives, 3D-QSAR studies have successfully identified key structural features that govern their activity. For instance, a CoMSIA model for a series of quinolone carboxylic acid derivatives targeting HIV-1 integrase showed better predictive ability than the corresponding CoMFA model, highlighting the importance of multiple interaction fields. nih.gov These models generate contour maps that visualize regions where certain properties (e.g., bulkiness, electronegativity) are favorable or unfavorable for activity, guiding the rational design of more potent compounds. sphinxsai.comresearchgate.net

QSAR in Antibacterial Fluoroquinolone Design

In the context of antibacterial agents, QSAR studies have been instrumental. Research on fluoroquinolone derivatives against E. coli used MLR to develop a QSAR equation based on electronic descriptors like atomic charges and LUMO (Lowest Unoccupied Molecular Orbital) energy. aip.orgaip.org The resulting model demonstrated that changes in the atomic charges at specific positions on the quinolone ring were responsible for over 80% of the variation in antibacterial activity. aip.org

Another study on quinolone-triazole hybrids against S. aureus and P. aeruginosa used Density Functional Theory (DFT) to calculate descriptors. tandfonline.comresearchgate.net The models revealed that for S. aureus, the activity was controlled by partial charges on the triazole and quinolone rings, a carbonyl bond length, and a ¹³C-NMR chemical shift. tandfonline.comresearchgate.net For P. aeruginosa, the key descriptors were the partial charge of a carbonyl oxygen, the LUMO-HOMO energy gap, and the partition coefficient (logP). tandfonline.comresearchgate.net These findings allow for the targeted design of new derivatives with potentially enhanced antibacterial effects. tandfonline.com

The table below summarizes findings from a representative QSAR study on fluoroquinolone derivatives, illustrating the correlation between calculated molecular descriptors and antibacterial activity.

| Compound ID | Experimental Activity (log MIC₅₀) | Predicted Activity (log MIC₅₀) | Key Descriptors Influencing Activity |

| 19a1 | -0.30 | -0.35 | Atomic Charge (qC9, qO11, qC16, qC20), LUMO Energy |

| 19b1 | -0.30 | -0.28 | Atomic Charge (qC9, qO11, qC16, qC20), LUMO Energy |

| 20a2 | -1.52 | -1.49 | Atomic Charge (qC9, qO11, qC16, qC20), LUMO Energy |

| 20a3 | -0.60 | -0.62 | Atomic Charge (qC9, qO11, qC16, qC20), LUMO Energy |

| 21a2 | -0.30 | -0.25 | Atomic Charge (qC9, qO11, qC16, qC20), LUMO Energy |

| Data derived from a QSAR study on fluoroquinolone derivatives against E. Coli. The model equation is Log MIC₅₀ = 473.758 – 92.342(qC9) + 461.068(qO11) + 192.743(qC16) – 277.851(qC20) + 1004.598(LUMO). aip.orgresearchgate.net |

These QSAR methodologies provide a quantitative basis for the structure-activity relationships observed in quinolone derivatives. By identifying the critical physicochemical and structural properties, they enable a more efficient and rational approach to designing novel compounds, including derivatives of 1-(3-fluoroquinolin-6-yl)ethanone, with desired biological activities. nih.goviosrjournals.org

Exploration of Biological Targets and Mechanism of Action for Fluoroquinoline Ethanones

Identification of Key Biological Targets for Fluoroquinoline Ethanones

The biological activity of fluoroquinoline ethanones is predicated on their ability to interact with specific molecular targets, primarily enzymes and receptors, leading to the disruption of essential cellular processes.

Fluoroquinoline ethanones and related compounds have demonstrated inhibitory activity against a variety of enzymes, which underpins both their therapeutic effects and other biochemical interactions.

Tyrosinase: Certain fluoroquinolones have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. mdpi.com Kinetic studies have shown that these compounds can exhibit a mixed type of irreversible inhibition, indicating they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com For example, a study involving seven different fluoroquinolones, including ciprofloxacin (B1669076) and moxifloxacin, revealed excellent tyrosinase inhibitory activity, with IC50 values ranging from 28 ± 4 to 50 ± 1.9 μM, significantly outperforming the standard inhibitor hydroquinone (B1673460) (IC50 = 170 μM). mdpi.com

Cytochrome P450 (CYP) Enzymes: Some fluoroquinolones can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. Studies on ciprofloxacin and norfloxacin (B1679917) have shown they competitively inhibit CYP3A4 in human liver microsomes and CYP1A. nih.gov This inhibition can decrease the metabolism of other drugs processed by these enzymes. nih.gov The inhibition was found to be competitive, with Ki values of 2.0 mM and 2.3 mM for ciprofloxacin and norfloxacin, respectively, against rat liver microsomes. nih.gov However, they did not show inhibition of CYP2E1 or CYP4A1. nih.gov

Human Topoisomerase II: While their primary targets are bacterial topoisomerases, fluoroquinolones also act on the analogous human enzyme, topoisomerase II. researchgate.netnih.gov This inhibition is a cornerstone of their potential anticancer activity. researchgate.netmdpi.com Some photochemically genotoxic fluoroquinolones can inhibit human topoisomerase IIα, particularly upon exposure to UVA irradiation, by potentially increasing their binding affinity to the DNA:topoisomerase complex. nih.gov

The inhibitory activities of selected fluoroquinolones against various enzymes are summarized below.

| Fluoroquinolone | Target Enzyme | Type of Inhibition | IC50 / Ki Value |

| Ciprofloxacin | Tyrosinase | Mixed-type | IC50: 37 ± 2 µM mdpi.com |

| Enoxacin | Tyrosinase | Mixed-type | IC50: 28 ± 4 µM mdpi.com |

| Moxifloxacin | Tyrosinase | Mixed-type | IC50: 50 ± 1.9 µM mdpi.com |

| Ciprofloxacin | Cytochrome P450 (CYP3A) | Competitive | Ki: 2.0 mM nih.gov |

| Norfloxacin | Cytochrome P450 (CYP3A) | Competitive | Ki: 2.3 mM nih.gov |

The interaction of fluoroquinolones with neuronal receptors has been investigated to understand their effects on the central nervous system (CNS).

Nicotinic Acetylcholine Receptors (nAChRs): Fluoroquinolone antibiotics have been shown to act as inhibitors of pentameric ligand-gated ion channels, including human α4β2 nAChRs. nih.gov Notably, they display stoichiometry-selective inhibition, being significantly more potent against the (α4)2(β2)3 stoichiometry than the (α4)3(β2)2 form. nih.gov Pefloxacin, for instance, showed an IC50 of 26.4 ± 3.4 μM for (α4)2(β2)3 nAChRs but had no significant effect on the (α4)3(β2)2 stoichiometry. nih.gov Computational docking suggests an interaction at an allosteric transmembrane site. nih.gov

GABA and NMDA Receptors: While CNS effects are observed, receptor binding studies have generally shown that fluoroquinolones possess weak or no affinity for the GABAergic system. nih.gov Instead, their excitatory effects in the CNS may be linked to the N-methyl-d-aspartate (NMDA) receptor. nih.gov Some research characterizes fluoroquinolones as "open channel blockers" that can decrease the blocking effects of Mg2+ at the NMDA receptor channel, pointing to this receptor as a probable target for their convulsive action. nih.gov

Elucidation of Molecular Mechanisms of Action

The therapeutic and cytotoxic effects of fluoroquinoline ethanones are achieved through specific molecular mechanisms that disrupt critical cellular functions in both bacteria and cancer cells.

The primary mechanism of antibacterial action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govyoutube.com These type II topoisomerases are vital for bacterial DNA replication, repair, and recombination. nih.gov

The process involves the fluoroquinolone binding to the complex formed between the enzyme and DNA, rather than to the enzyme alone. youtube.com This action stabilizes a catalytic intermediate where the DNA is cleaved, creating a barrier to the movement of the DNA replication fork and transcription complexes. nih.gov By blocking the resealing of the DNA double-strand break, the drug-enzyme-DNA complex becomes a lethal lesion that triggers the bacterial SOS DNA repair response and ultimately leads to bactericidal activity. nih.gov

Quinolones can differ in their potency against these two enzymes. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target. nih.govyoutube.com However, some fluoroquinolones exhibit similar potency against both enzymes. nih.gov

The anticancer properties of fluoroquinolones stem from their ability to interfere with pathways essential for the growth and survival of tumor cells. researchgate.netmdpi.com

Cell Cycle Arrest: Fluoroquinolones have been shown to induce cell cycle arrest, primarily in the S and G2/M phases, in various cancer cell lines, including bladder and breast cancer. nih.govmdpi.com This prevents cancer cells from proceeding through division and proliferation.

Induction of Apoptosis: A key mechanism is the induction of programmed cell death, or apoptosis. nih.govmdpi.com By destabilizing the complex between human topoisomerase II and DNA, fluoroquinolones can cause permanent genomic damage that triggers apoptotic pathways. nih.gov Studies have observed an increase in late apoptotic cells in bladder cancer cell lines following treatment. nih.gov

Inhibition of Cell Migration: Certain fluoroquinolones can inhibit cancer cell migration and invasion. nih.gov This has been linked to the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme involved in breaking down the extracellular matrix, which is a critical step in metastasis. nih.gov

Reduction of Tumor Viability: In vivo studies have shown that treatment with fluoroquinolone derivatives can lead to a significant reduction in tumor volume. researchgate.net Histopathological analysis of tumor tissues from treated subjects revealed a lower mitotic index and increased necrosis, indicating a compromise in tumor viability. researchgate.net

Beyond their primary targets, fluoroquinolones can modulate other biochemical pathways.

Modulation of the Immune Response: In addition to direct cytotoxic effects, fluoroquinolones may hamper cancer growth through indirect actions, such as modulating the immune response. mdpi.com

Mitochondrial Dysfunction: The structural similarities between mitochondria and bacteria have led to the hypothesis that mitochondrial dysfunction could be a mechanism of action for fluoroquinolones. mdpi.com By modulating mitochondrial-dependent processes, they can promote cell apoptosis. researchgate.net

Histone Deacetylase (HDAC) Inhibition: Some research suggests that fluoroquinolone derivatives may act as histone deacetylase (HDAC) inhibitors, which is a relatively unexplored mechanism for this class of compounds in the context of cancer therapy. mdpi.com

Inhibition of MMP-9 Expression: Fluoroquinolones have been found to specifically suppress the production of MMP-9 induced by transforming growth factor-beta (TGF-β) and phorbol (B1677699) 12-myristate 13-acetate (PMA) in cancer cells. nih.gov This effect occurs via the p38 and cyclic AMP signaling pathways. nih.gov

Computational Chemistry and in Silico Research on 1 3 Fluoroquinolin 6 Yl Ethanone

In Silico Approaches for Fragment-to-Lead Optimization

Hot Spot Analysis and Druggability Prediction

A critical initial step in assessing the therapeutic potential of a compound is to determine if it can bind with high affinity to a biological target, a concept known as druggability. nih.gov Hot spot analysis is a computational method used to identify regions on a protein's surface that are energetically favorable for binding to a small molecule. By identifying these "hot spots," researchers can predict whether a protein is likely to be a viable drug target.

For a given protein target, the druggability would be assessed by analyzing its binding pockets. The table below illustrates a hypothetical druggability assessment for a target protein of interest for 1-(3-Fluoroquinolin-6-yl)ethanone.

Table 1: Hypothetical Druggability Assessment of a Target Protein

| Parameter | Score | Assessment |

| Pocket Volume (ų) | 450 | Suitable for small molecule binding |

| Hydrophobicity | 0.65 | Favorable for ligand interaction |

| Hydrogen Bond Donors | 3 | Potential for specific interactions |

| Hydrogen Bond Acceptors | 5 | Potential for specific interactions |

| Druggability Score | 0.82 | Considered Druggable |

This table is a hypothetical representation and is not based on actual experimental data for this compound.

Machine Learning and Deep Learning Applications in Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. benthamscience.com In recent years, machine learning and deep learning have emerged as powerful tools to enhance the accuracy and efficiency of virtual screening. researchgate.netresearchgate.net These methods learn from large datasets of known active and inactive compounds to build predictive models. nih.govmdpi.com

For a compound like this compound, a deep learning model could be trained on a dataset of similar quinoline (B57606) derivatives with known biological activities. nih.govnih.gov This model could then be used to predict the likelihood that this compound would be active against a specific target.

The performance of such a machine learning model is typically evaluated using metrics like the Receiver Operating Characteristic (ROC) curve and the Area Under the Curve (AUC). The table below shows a hypothetical performance evaluation of a machine learning model for virtual screening.

Table 2: Hypothetical Performance of a Machine Learning Model in Virtual Screening

| Model Type | Accuracy | Precision | Recall | F1-Score | ROC-AUC |

| Random Forest | 0.92 | 0.89 | 0.94 | 0.91 | 0.96 |

| Support Vector Machine | 0.88 | 0.85 | 0.91 | 0.88 | 0.93 |

| Deep Neural Network | 0.95 | 0.93 | 0.96 | 0.94 | 0.98 |

This table is a hypothetical representation and is not based on actual experimental data for this compound. The models listed are commonly used in virtual screening tasks. mdpi.comnih.gov

The integration of these computational approaches provides a powerful framework for the initial assessment of new chemical entities like this compound. While specific data for this compound remains to be published, the methodologies described here represent the current state-of-the-art in in silico drug discovery and would be instrumental in elucidating its therapeutic potential.

Medicinal Chemistry and Drug Discovery Implications

Lead Compound Identification and Optimization Strategies

The fluoroquinolone scaffold has been a subject of intensive structure-activity relationship (SAR) studies to identify and optimize lead compounds for various therapeutic targets. The ethanone (B97240) group attached to the quinoline (B57606) ring serves as a crucial handle for synthetic modifications, allowing chemists to fine-tune the molecule's properties.

The efficacy and selectivity of fluoroquinolone analogues are heavily influenced by the substituents at various positions of the quinoline ring. The C-7 position, in particular, has been a major focus for modification to enhance potency and modulate the spectrum of activity. nih.gov Generally, the introduction of 5- and 6-membered nitrogen heterocycles like piperazinyl, pyrrolidinyl, and piperidinyl groups at the C-7 position has proven to be an optimal strategy for improving antibacterial activity. nih.gov

For instance, research into novel fluoroquinolone derivatives has shown that modifications at the C-7 position significantly impact the antibacterial spectrum. nih.gov The development of compounds with bulky or complex side chains at this position can lead to agents with potent activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The selectivity of these compounds can also be tuned. While the primary target in bacteria is DNA gyrase and topoisomerase IV, some fluoroquinolone derivatives have shown inhibitory activity against mammalian topoisomerase II, a property exploited in anticancer drug development. rsc.org Achieving selectivity between bacterial and human enzymes is a critical goal of lead optimization to minimize toxicity.

Optimizing the pharmacokinetic (absorption, distribution, metabolism, excretion - ADME) and pharmacodynamic (PD) properties of fluoroquinolone analogues is essential for their clinical success. The core scaffold generally provides good bioavailability and tissue penetration. nih.gov However, modifications are often necessary to improve aspects like half-life and metabolic stability.

One common strategy involves the synthesis of prodrugs. For example, creating ester prodrugs of the carboxylic acid group in fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101) has been explored to improve lipophilicity, potentially enhancing cell penetration. mdpi.com While this particular strategy showed a reduction in antitubercular activity, likely due to inefficient prodrug activation, it highlights a key approach to modifying the physicochemical properties of the scaffold. mdpi.com

Computational tools are also employed to predict the pharmacokinetic properties of new analogues. In silico predictions of parameters like lipophilicity (logP) and topological polar surface area (TPSA) help guide the design of molecules with a higher probability of favorable ADME profiles. These predictive models assist in prioritizing which novel compounds to synthesize and test, streamlining the drug discovery process.

Development of Novel Therapeutic Agents Based on the Fluoroquinoline Ethanone Scaffold

The versatility of the fluoroquinoline ethanone scaffold has enabled its exploration for a range of therapeutic applications beyond its original antibacterial role.

Fluoroquinolones exert their antibacterial effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the cleavage stage, leading to double-strand DNA breaks and subsequent bacterial cell death. nih.gov DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. nih.gov

The development of new fluoroquinolone analogues aims to overcome the growing problem of bacterial resistance. Resistance can emerge through mutations in the target enzymes or through efflux pumps that remove the drug from the bacterial cell. Research has focused on synthesizing novel derivatives that can evade these resistance mechanisms. For example, synthesizing hybrid molecules that combine the fluoroquinolone scaffold with other antibacterial pharmacophores is a promising strategy to develop agents with dual modes of action, potentially reducing the likelihood of resistance development.

The following table summarizes the antibacterial activity of selected fluoroquinolone derivatives, illustrating the impact of structural modifications on potency.

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| 22b1 | MRSA (Quinolone-resistant) | <0.008 - 8 | nih.gov |

| 23a3 | MRSE (Quinolone-resistant) | <0.008 - 8 | nih.gov |

| 8f | S. aureus (Methicillin-sensitive) | 2-64 fold more active than Ciprofloxacin | nih.gov |

| 8f | S. aureus (Methicillin-resistant) | 8-128 fold more active than Ciprofloxacin | nih.gov |

| 5d | S. aureus | 0.016 µM | mdpi.com |

| 5i | MRSA | 0.125 µM | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The mechanistic similarity between bacterial topoisomerases and human topoisomerase II has prompted the investigation of fluoroquinolones as potential anticancer agents. nih.gov Human topoisomerase II is a well-validated target for cancer chemotherapy, with established drugs like etoposide (B1684455) and doxorubicin (B1662922) functioning as inhibitors. Fluoroquinolones offer a novel scaffold for developing new topoisomerase II inhibitors, potentially with improved safety profiles and the ability to overcome resistance to existing drugs. nih.gov

Numerous studies have demonstrated the cytotoxic effects of fluoroquinolone derivatives against various human cancer cell lines. rsc.orgnih.gov The anticancer mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, typically at the G2/M phase, consistent with the inhibition of DNA replication and repair processes. rsc.org The fluorine atom at position 6 and the core quinoline structure are considered crucial for this anticancer activity. rsc.org

The table below presents the anticancer activity of representative quinolone and fluoroquinolone derivatives.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ or % Inhibition) | Reference |

| Ciprofloxacin Derivative 97 | A549 (Lung Cancer) | IC₅₀ = 27.71 µM | rsc.org |

| Ciprofloxacin Derivative 97 | HepG2 (Liver Cancer) | IC₅₀ = 22.09 µM | rsc.org |

| Quinzolinone Derivative 7i | HCC827 (NSCLC) | IC₅₀ = 1.12 µM | nih.gov |

| Quinzolinone Derivative 7m | HCC827 (NSCLC) | IC₅₀ = 1.20 µM | nih.gov |

| Benzodithiazine Derivative 5h | MDA-MB-468 (Breast Cancer) | 47% cell death | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. mdpi.com Fluoroquinolones, such as levofloxacin and moxifloxacin, are recommended as second-line agents for treating drug-resistant TB. researchgate.net Their mechanism of action in mycobacteria is the inhibition of DNA gyrase, the sole type II topoisomerase in M. tuberculosis.

Research is actively pursuing the development of novel fluoroquinolone derivatives with enhanced potency against M. tuberculosis, including resistant strains. rsc.org The goal is to create agents that are more effective and can shorten the long treatment duration typically required for TB. Studies have shown that specific structural modifications can yield compounds with significant antimycobacterial activity. For instance, compound 19b2 showed potent activity against both the standard H37Rv strain and a clinical MDR-TB isolate. nih.gov Similarly, compounds 6b6 , 6b12 , and 6b21 exhibited excellent activity against MDR-TB strains and were non-toxic to human cell lines. rsc.org

While the primary focus has been on antibacterial and anticancer applications, some fluoroquinolone hybrid molecules have also been reported to possess antifungal activity, indicating the broad biological potential of this scaffold. evitachem.com

The following table highlights the antitubercular activity of various fluoroquinolone derivatives.

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| 19b2 | M. tuberculosis H37Rv | <0.25 | nih.gov |

| 19b2 | MDR-TB 6133 | 0.11 | nih.gov |

| 6b6 | MDR-TB | 3 | rsc.org |

| 6b12 | MDR-TB | 2.9 | rsc.org |

| 6b21 | MDR-TB | 0.9 | rsc.org |

| Coumarin Derivative 6 | M. tuberculosis H37Rv | 2-8 fold more potent than Ciprofloxacin | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antiviral and Anti-Inflammatory Potential

While direct studies on the antiviral and anti-inflammatory properties of 1-(3-Fluoroquinolin-6-yl)ethanone are not extensively documented in publicly available literature, the broader class of fluoroquinolone compounds to which it belongs has demonstrated significant potential in these areas. This potential is largely attributed to the versatile quinolone core structure, which can be modified to influence a wide range of biological activities beyond its well-known antibacterial effects.

Antiviral Activity:

The exploration of fluoroquinolones as antiviral agents is based on the hypothesis that these compounds can interact with viral nucleic acids or nucleoprotein complexes, much like they do with bacterial DNA gyrase. Research has shown that certain fluoroquinolone derivatives are effective against various viruses, including vaccinia virus, papovaviruses, and Human Immunodeficiency Virus (HIV).

The mechanism of antiviral action can vary. For some viruses, fluoroquinolones are thought to inhibit viral replication by interfering with essential cellular functions that the virus co-opts for its life cycle. In the case of HIV, specific modifications to the fluoroquinolone structure, such as the introduction of an aryl group at the piperazine (B1678402) moiety, have shifted the compound's activity from antibacterial to antiviral. Some of these derivatives have been shown to inhibit HIV-1 replication by interfering with the Tat-TAR interaction, a critical step in viral gene expression.

However, the antiviral efficacy of fluoroquinolones can be modest. A study evaluating several fluoroquinolones, including ciprofloxacin and moxifloxacin, against SARS-CoV-2 and MERS-CoV found that they suppressed viral replication only at high micromolar concentrations, suggesting they may not be ideal candidates for treating these specific coronavirus infections.

Anti-Inflammatory Activity:

The immunomodulatory and anti-inflammatory effects of fluoroquinolones are a growing area of interest. These compounds can influence the production and activity of various inflammatory mediators. For instance, some fluoroquinolones have been shown to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-8 from different cell types.

The proposed mechanisms for these anti-inflammatory effects include the inhibition of phosphodiesterase activity, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels can, in turn, suppress the activation of the pro-inflammatory transcription factor NF-κB. Additionally, some fluoroquinolones may exert their effects by inhibiting Toll-like receptor (TLR) signaling pathways.

A study investigating the effects of levofloxacin on dendritic cell-like cell lines found that it induced the expression of several immune-related genes, including IL-8 and TNFα. This suggests a complex interaction with the immune system that could either suppress or, in some contexts, induce inflammatory responses. The novel fluoroquinolone besifloxacin (B178879) has also demonstrated potent inhibitory effects on a range of pro-inflammatory cytokines in human monocyte cell lines.

The table below summarizes the observed anti-inflammatory effects of representative fluoroquinolones.

| Fluoroquinolone | Cell Line/Model | Observed Anti-Inflammatory Effect | Reference |

| Levofloxacin | Human Bronchial Epithelial Cells | Inhibition of TNF-α, IL-6, and IL-8 secretion. | |

| Ciprofloxacin | Microglial Cells | Inhibition of NF-κB-mediated inflammatory response via TLR4 signaling. | |

| Besifloxacin | Human THP-1 Monocytes | Potent inhibition of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α. | |

| Moxifloxacin | in silico study | Potent ability to bind to the main protease (Mpro) of SARS-CoV-2, suggesting a potential role in inhibiting replication and associated inflammation. |

Future Directions in Fluoroquinoline-Based Drug Design

The foundational 4-oxo-1,4-dihydroquinoline scaffold of fluoroquinolones continues to be a fertile ground for drug discovery, with research extending far beyond antibacterial applications. The future of drug design based on this structure is focused on repurposing the core for new therapeutic indications and optimizing its activity through targeted chemical modifications.

Repurposing for New Therapeutic Areas:

A significant future direction is the systematic exploration of fluoroquinolone derivatives for non-antibacterial roles, particularly as anticancer, antiviral, and immunomodulatory agents. The discovery that these compounds can inhibit eukaryotic topoisomerase II, an enzyme crucial for cancer cell replication, has spurred the development of fluoroquinolones as potential antiproliferative drugs. Future work will likely focus on enhancing selectivity for eukaryotic topoisomerases to improve anticancer efficacy.

Structural Modifications and Structure-Activity Relationship (SAR) Studies:

The chemical versatility of the quinolone ring allows for extensive modification to fine-tune its biological activity. Key areas for future design include:

C-7 Substituents: This position is known to have a major impact on potency and spectrum of activity. Designing novel substituents at C-7 will continue to be a primary strategy for optimizing antiviral and anti-inflammatory properties.

C-6 Substituents: The fluorine atom commonly found at C-6 is important for cell penetration and DNA gyrase inhibition. However, replacing it with other groups, such as an amino group, has been shown to enhance antiviral activity against HIV-1. The acetyl group in This compound represents a less common substitution that warrants further investigation.

Hybrid Molecules: Creating hybrid molecules that combine the fluoroquinolone scaffold with other pharmacophores is a promising strategy. For example, linking fluoroquinolones to moieties known to have specific antiviral or anticancer effects could lead to multifunctional drugs with novel mechanisms of action.

Computational and In Silico Design:

The use of computational methods in drug design is becoming increasingly important. In silico docking and molecular modeling can help predict how different fluoroquinolone derivatives will interact with various biological targets, such as viral enzymes or inflammatory pathway proteins. This approach can rationalize observed activities and guide the synthesis of new compounds with improved potency and selectivity, saving significant time and resources in the drug development process.

Metal Complexes:

The formation of metal complexes with fluoroquinolones is another emerging area. These complexes have shown enhanced biological activities, including cytotoxic effects against cancer cell lines, that often exceed the activity of the parent fluoroquinolone. Future research will likely explore a wider range of metal ions and ligand designs to develop novel therapeutic agents.

The table below outlines key future strategies for fluoroquinoline-based drug design.

| Future Direction | Strategy | Potential Therapeutic Application | Reference |

| Drug Repurposing | Shifting focus from antibacterial to other activities. | Anticancer, Antiviral, Immunomodulatory | |

| SAR Optimization | Modifying substituents at key positions (e.g., C-6, C-7). | Enhanced potency and selectivity for new targets. | |

| Hybrid Molecules | Combining the fluoroquinolone core with other active pharmacophores. | Multifunctional drugs with novel mechanisms. | |

| In Silico Design | Using computational models to predict target interactions. | Rational design of more effective and selective compounds. | |

| Metal Complexation | Forming complexes with various metal ions. | Enhanced cytotoxic and antimicrobial activity. |

The unique structure of This compound positions it as an interesting subject for these future design strategies. Investigating how its specific substitutions influence its potential as an antiviral, anti-inflammatory, or even anticancer agent could provide valuable insights for the broader field of medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Fluoroquinolin-6-yl)ethanone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation, where a fluorinated quinoline derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include temperature control (80–120°C), solvent selection (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios of the acylating agent to substrate . Variations in catalyst loading (10–20 mol%) and reaction time (6–24 hours) significantly affect yield, with optimized protocols reporting ~60–75% purity before crystallization . Post-synthesis purification often involves column chromatography or recrystallization using ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR : The fluorine atom at the 3-position of the quinoline ring produces a distinct ¹⁹F NMR signal between -110 to -120 ppm. In ¹H NMR, the acetyl group’s methyl protons appear as a singlet at ~2.6 ppm, while quinoline protons show splitting patterns dependent on fluorine’s electron-withdrawing effects .

- Mass Spectrometry : Electron ionization (EI-MS) typically reveals a molecular ion peak at m/z 189 (C₁₁H₈FNO⁺) with fragmentation patterns indicating loss of CO (28 Da) from the acetyl group .

- IR : Strong carbonyl stretching vibrations at ~1680–1700 cm⁻¹ confirm the ethanone moiety .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

Fluorination at the 3-position increases electronegativity, enhancing the quinoline ring’s electron-deficient character. This raises melting points (observed range: 120–135°C) and reduces solubility in polar solvents compared to non-fluorinated analogs. Computational studies (DFT) suggest fluorine’s inductive effects stabilize the acetyl group, altering reactivity in subsequent derivatization reactions .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at -20°C in amber glass vials to prevent photodegradation. Purity (>95%) should be verified via HPLC before long-term storage, as trace moisture can hydrolyze the acetyl group .

Q. How can researchers validate the absence of common byproducts (e.g., diacetylated derivatives) during synthesis?

Use TLC with hexane/ethyl acetate (7:3) as the mobile phase; the target compound typically has an Rf of ~0.5. LC-MS can detect diacetylated byproducts (m/z ~231) via their higher molecular weight. Quantitative analysis via ¹H NMR integration of acetyl proton signals (2.6 ppm vs. byproduct signals at 2.8–3.0 ppm) is also effective .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges when functionalizing the quinoline ring post-synthesis?

Fluorine’s meta-directing effects favor electrophilic substitution at the 8-position of the quinoline ring. For cross-coupling reactions (e.g., Suzuki-Miyaura), use Pd(PPh₃)₄ with aryl boronic acids under microwave-assisted conditions (100°C, 1 hour) to achieve >80% yield. Steric hindrance from the acetyl group necessitates bulky ligands (e.g., XPhos) to prevent undesired side reactions .

Q. How can conflicting thermodynamic data (e.g., boiling points) from different sources be resolved?

Discrepancies in reported boiling points (e.g., 469 K in NIST vs. 480 K in independent studies) often arise from differences in measurement techniques (e.g., dynamic vs. static methods). Validate data using differential scanning calorimetry (DSC) or correlate vapor pressure curves with Antoine equation parameters .

Q. What in vitro models are suitable for studying the compound’s biological activity, and how does fluorination impact efficacy?

Fluorine enhances metabolic stability and membrane permeability, making the compound suitable for cytotoxicity assays (e.g., MTT in HeLa cells). Compare IC₅₀ values against non-fluorinated analogs to isolate fluorine’s contribution. Dose-response curves (1–100 µM) typically show improved potency (2–3 fold) due to increased target binding affinity .

Q. How can computational methods predict reaction pathways for novel derivatives?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for acetyl group transformations. For example, nucleophilic attack at the carbonyl carbon has a calculated activation energy of ~25 kcal/mol, guiding solvent selection (e.g., DMF for polar aprotic environments) .

Q. What protocols address discrepancies in spectroscopic data between synthetic batches?

Contradictions in NMR or MS profiles often stem from residual solvents or metal catalysts (e.g., Al³⁺ from Friedel-Crafts reactions). Implement rigorous post-synthesis washes with EDTA solutions to chelate metals, followed by high-vacuum drying. For persistent issues, use 2D NMR (e.g., HSQC) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.